molecular formula C15H15FN4O B4485526 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B4485526
M. Wt: 286.30 g/mol
InChI Key: GNSOSIXSNKSACR-UHFFFAOYSA-N
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Description

This compound features a 6-fluoro-substituted indole core connected via an acetamide linker to a 2-(1H-imidazol-4-yl)ethyl group. The fluorine atom enhances electronegativity and metabolic stability, while the imidazole moiety contributes to hydrogen bonding and π-π stacking interactions, critical for biological target engagement . Indole derivatives are renowned for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-modulating effects .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-2-1-11-4-6-20(14(11)7-12)9-15(21)18-5-3-13-8-17-10-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOSIXSNKSACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CN=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and imidazole intermediates separately, followed by their coupling through an acetamide linkage.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Imidazole Synthesis: The imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Coupling Reaction: The final step involves coupling the 6-fluoroindole with the imidazole derivative using an acetamide linker. This can be achieved through a nucleophilic substitution reaction, where the amine group of the imidazole attacks the carbonyl carbon of the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

    Substitution: Both the indole and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted indole and imidazole derivatives depending on the substituents introduced.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs with Varying Indole Substitutions

Compound Name Structural Features Key Differences Biological Implications
2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide Chloro-substituted indole, phenylacetamide Chlorine (larger atomic radius) replaces fluorine; phenyl instead of imidazol-4-yl ethyl Reduced electronegativity; altered binding affinity due to steric effects
2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide Fluoroindole, 4-hydroxyphenyl group Hydroxyphenyl instead of imidazole-ethyl Enhanced solubility but weaker hydrogen bonding compared to imidazole
N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide Non-fluorinated indole, hydroxyphenyl ethyl Lack of fluorine reduces metabolic stability; hydroxyl group improves polarity

Key Insight: Fluorine substitution on indole improves target interaction and pharmacokinetics compared to chloro or non-halogenated analogs .

Heterocyclic Variants in the Acetamide Side Chain

Compound Name Heterocycle Structural Impact Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide Coumarin core Chromenone replaces indole; methoxy group enhances antioxidant capacity Antioxidant properties dominate over receptor targeting
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Chromen-indole hybrid Dual heterocyclic system Broader pharmacological scope (e.g., anticancer + anti-inflammatory)
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide Pyrazole-phenyl group Pyrazole instead of imidazole; chloro-fluorophenyl backbone Distinct kinase inhibition profiles due to pyrazole’s smaller ring

Key Insight : Imidazole-containing analogs exhibit stronger hydrogen bonding and receptor specificity compared to pyrazole or coumarin derivatives .

Role of Functional Group Modifications

  • Imidazole vs. Thiazole/Oxazole : Compounds like N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (oxazole core) show reduced target selectivity compared to imidazole analogs due to weaker π-π interactions .
  • Ethyl vs. Hydroxyethyl Linkers : 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide exhibits improved solubility but lower blood-brain barrier penetration than the imidazole-ethyl variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

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